molecular formula C8H9ClN4O2 B3079262 Methyl 8-amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylate CAS No. 106350-23-6

Methyl 8-amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylate

Cat. No.: B3079262
CAS No.: 106350-23-6
M. Wt: 228.63 g/mol
InChI Key: AMYZETODLXYMKK-UHFFFAOYSA-N
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Description

Methyl 8-amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylate is a heterocyclic compound featuring a fused imidazo[1,2-c]pyrimidine core. Key structural attributes include:

  • 5-chloro group: Influences electronic properties and metabolic stability.
  • 2,3-dihydro configuration: Reduces aromaticity, increasing conformational flexibility.
  • 7-carboxylate ester: Modifies bioavailability and reactivity.

Properties

IUPAC Name

methyl 8-amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4O2/c1-15-7(14)5-4(10)6-11-2-3-13(6)8(9)12-5/h2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYZETODLXYMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=NCCN2C(=N1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylate typically involves multiple steps, starting with the formation of the imidazo[1,2-c]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the specific requirements of the synthesis process. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Continuous flow chemistry and other advanced techniques may also be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 8-amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using a variety of nucleophiles, such as amines and halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, Methyl 8-amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylate is studied for its potential biological activities. It may serve as a precursor for bioactive compounds with antimicrobial, antiviral, or anticancer properties.

Medicine: The compound's potential medicinal applications include its use in the development of new drugs. Its structural similarity to other biologically active molecules makes it a candidate for drug discovery and development.

Industry: In industry, this compound may be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which Methyl 8-amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylate exerts its effects depends on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, but they often include interactions with cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 8-amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylate (Target) Imidazo[1,2-c]pyrimidine 8-NH₂, 5-Cl, 2,3-dihydro, 7-COOCH₃ C₈H₈ClN₃O₂ 229.63* Flexible dihydro core, amino for H-bonding
Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate Imidazo[1,2-c]pyrimidine 5-Cl, 7-COOCH₃ C₈H₆ClN₃O₂ 211.61 Aromatic core, lacks amino/dihydro groups
8-Bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine Imidazo[1,2-c]pyrimidine 8-Br, 5-Cl, 7-CH₃ C₇H₅BrClN₃ 246.49 Bromo substituent, methyl at position 7
Methyl 2-(5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate Imidazo[1,2-a]pyrimidine 5-oxo, 7-CH₂COOCH₃ C₉H₉N₃O₃ 207.19 Different ring fusion (1,2-a), keto group

Note: *Calculated molecular weight based on formula.

Key Structural Differences:
  • Substituent Reactivity: The 8-amino group (target) vs. 8-bromo () or unsubstituted positions () impacts electrophilic substitution pathways and hydrogen-bonding networks.
  • Ring Fusion : The imidazo[1,2-a]pyrimidine core in differs in connectivity, affecting π-π stacking and molecular geometry.

Impurity Profiles

  • Positional Isomers: identifies impurities in clopidogrel due to ring isomerism (e.g., thieno[2,3-c] vs. [3,2-c] pyridines) . Similarly, the target compound may form impurities if substitution occurs at unintended positions.
  • Residual Halogens: If the 8-amino group is introduced via bromo-to-amine substitution (as in ), residual bromo impurities could arise.

Biological Activity

Methyl 8-amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique imidazo-pyrimidine framework. The presence of the amino and carboxylate groups enhances its solubility and biological reactivity. The molecular formula is C10_{10}H10_{10}ClN3_3O2_2, with a molecular weight of approximately 239.66 g/mol.

Mechanisms of Biological Activity

The biological activities of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in MCF-7 breast cancer cells through the modulation of key apoptotic markers such as Bcl-2 and Bax .
  • Anti-inflammatory Properties : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases. This effect is likely mediated through the inhibition of NF-kB signaling pathways .
  • Antimicrobial Effects : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate effective antibacterial activity .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in MCF-7 cells
Anti-inflammatoryInhibits TNF-alpha release
AntimicrobialEffective against Staphylococcus aureus

Case Study 1: Anticancer Potential

In a study evaluating the anticancer properties of various derivatives, this compound was found to have an IC50_{50} value comparable to standard chemotherapeutics like cisplatin. This suggests that it may serve as an effective agent in cancer therapy, particularly for breast cancer .

Case Study 2: Anti-inflammatory Mechanism

Research on the anti-inflammatory effects demonstrated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines in vitro. This was linked to the suppression of NF-kB activation pathways, highlighting its potential utility in managing chronic inflammatory conditions .

Q & A

Q. Table 1. Key Spectral Benchmarks for the Compound

TechniqueCharacteristic SignalsReference
1H NMR δ 3.8 ppm (s, COOCH₃), δ 6.9–7.2 ppm (imidazo-H), δ 4.2 ppm (dihydro-H)
13C NMR δ 165.2 (COOCH₃), δ 152.1 (C-Cl), δ 115–125 ppm (aromatic carbons)
IR 1744 cm⁻¹ (C=O), 3409 cm⁻¹ (N–H), 1297 cm⁻¹ (C–N stretch)

Q. Table 2. SHELX Refinement Statistics for Crystallographic Analysis

ParameterValue RangeReference
R-factor (R₁)0.03–0.05
Hydrogen Bond Lengths2.8–3.2 Å
Thermal Displacement (U)0.02–0.08 Ų

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 8-amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylate
Reactant of Route 2
Methyl 8-amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.